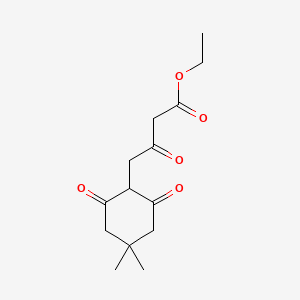
Ethyl 4-(4,4-dimethyl-2,6-dioxocyclohexyl)-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4,4-dimethyl-2,6-dioxocyclohexyl)-3-oxobutanoate is a complex organic compound known for its unique structural properties It is characterized by the presence of a cyclohexane ring with two ketone groups at positions 2 and 6, and an ethyl ester group attached to a butanoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4,4-dimethyl-2,6-dioxocyclohexyl)-3-oxobutanoate typically involves the condensation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with ethyl acetoacetate. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the enolate formation. The reaction proceeds through a Michael addition followed by intramolecular cyclization to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(4,4-dimethyl-2,6-dioxocyclohexyl)-3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-(4,4-dimethyl-2,6-dioxocyclohexyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 4-(4,4-dimethyl-2,6-dioxocyclohexyl)-3-oxobutanoate involves its interaction with various molecular targets. The compound can act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity is crucial for its biological activity, as it can modify proteins and enzymes, leading to changes in their function.
Comparaison Avec Des Composés Similaires
Ethyl 4-(4,4-dimethyl-2,6-dioxocyclohexyl)-3-oxobutanoate can be compared with similar compounds such as:
3-Acetyl-2-(4,4-dimethyl-2,6-dioxocyclohexyl)-1-phenylpentanedione-1,4: This compound shares a similar cyclohexane ring structure but differs in the substituents attached to the ring.
Dimedone derivatives: Compounds derived from dimedone exhibit similar reactivity and applications but vary in their specific functional groups and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 4-(4,4-dimethyl-2,6-dioxocyclohexyl)-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O5/c1-4-19-13(18)6-9(15)5-10-11(16)7-14(2,3)8-12(10)17/h10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGURWIOYHNETM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1C(=O)CC(CC1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide](/img/structure/B2486668.png)
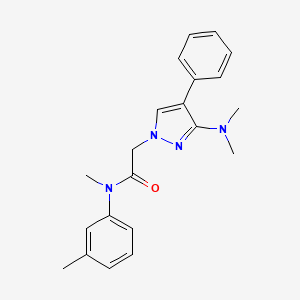
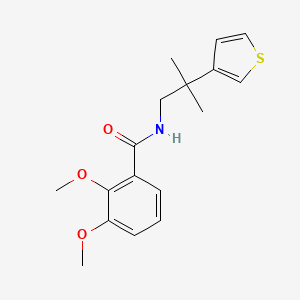
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2486672.png)
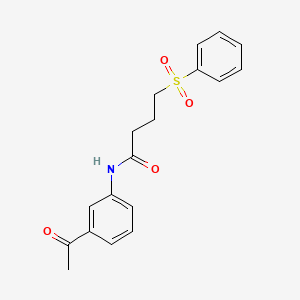
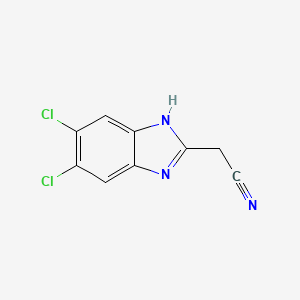
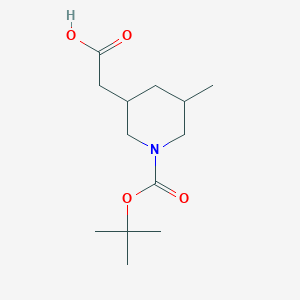
![N-(ADAMANTAN-1-YL)-6-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANAMIDE](/img/structure/B2486677.png)
![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(4-fluorophenyl)ethanediamide](/img/structure/B2486679.png)
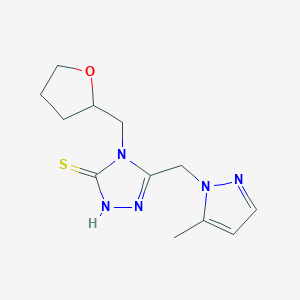
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one](/img/structure/B2486683.png)
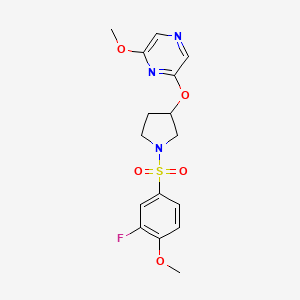
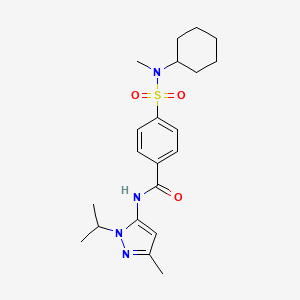
![2-(4-benzoylphenoxy)-N-{1-[(4-hydroxyphenyl)methyl]piperidin-4-yl}acetamide](/img/structure/B2486689.png)
